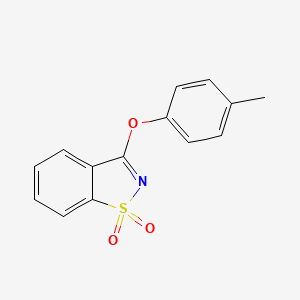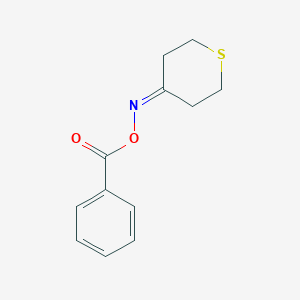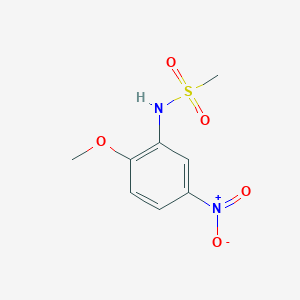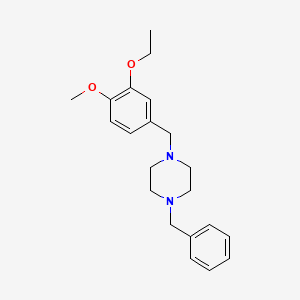
N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide” is likely a complex organic compound containing a naphthamide group, which is a derivative of naphthalene, and a dimethoxyphenyl group, which is a derivative of phenyl. The presence of these groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and ether groups .Chemical Reactions Analysis
Again, while specific reactions involving “N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide” are not available, compounds with similar functional groups often undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
- Mechanism : Mechanistic studies suggest a nitrene intermediate and hints of an anionic electrocyclization .
- Applications :
Heterocycle Synthesis and Cadogan Reaction
Antimicrobial Scaffold Development
Psychoactive Compound (25I-NBOMe) Precursor
Wirkmechanismus
Target of Action
The compound, also known as N-(2,5-dimethoxyphenyl)-3-methoxy-2-naphthamide, is a potent agonist of the serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in many different behaviors, including mood, anxiety, sleep, and cognition .
Mode of Action
The compound interacts with its target, the 5-HT2A receptor, by binding to it and activating it . This activation leads to a series of events and changes within the cell, including the release of various neurotransmitters and the initiation of several signaling pathways . The compound’s high binding affinity for the 5-HT2A receptor contributes to its potent hallucinogenic effects .
Biochemical Pathways
Upon activation of the 5-HT2A receptor, several biochemical pathways are affected. These include the phospholipase C (PLC) pathway and the phospholipase A2 (PLA2) pathway . Activation of these pathways can lead to changes in cell function and behavior, contributing to the compound’s hallucinogenic effects .
Pharmacokinetics
Similar compounds are known to be metabolized extensively in the liver, primarily by cytochrome p450 enzymes . The metabolites are then excreted in the urine . The compound’s bioavailability, distribution, and elimination properties would need further investigation for a comprehensive understanding.
Result of Action
The activation of the 5-HT2A receptor by the compound leads to a variety of effects at the molecular and cellular level. These include the release of neurotransmitters, changes in cell signaling, and alterations in gene expression . At the behavioral level, these changes can manifest as intense visual and emotional experiences, often described as hallucinations .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-15-8-9-18(24-2)17(12-15)21-20(22)16-10-13-6-4-5-7-14(13)11-19(16)25-3/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMXQSOHQMSBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(phenylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5656083.png)

![N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5656103.png)



![2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]acetamide](/img/structure/B5656129.png)
![2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5656135.png)
![2-anilino-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5656144.png)

![N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide](/img/structure/B5656155.png)
![4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5656158.png)